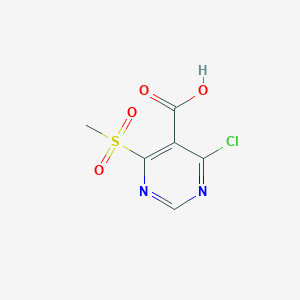
Ethyl picolinimidate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl picolinimidate dihydrochloride is a chemical compound with the molecular formula C8H10N2O. It is a derivative of picolinic acid and is commonly used in various scientific research applications. This compound is known for its role as a cross-linking agent in protein chemistry and its ability to enhance the Matrix-Assisted Laser Desorption/Ionization (MALDI) signal of peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl picolinimidate dihydrochloride can be synthesized through a reaction involving ethyl 2-pyridylimidate and ammonium chloride in ethanol. The mixture is refluxed for 4 hours, and the reaction solution is then concentrated under reduced pressure. The resulting precipitation is filtered, washed with diethyl ether and acetone, and dried to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl picolinimidate dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with different nucleophiles to form substituted products.
Hydrolysis: The compound can be hydrolyzed to form picolinic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Ammonium Chloride: Used in the synthesis of this compound.
Ethanol: Common solvent for the reactions involving this compound.
Diethyl Ether and Acetone: Used for washing and purification.
Major Products Formed
2-Amidinopyridine Hydrochloride: Formed during the synthesis process.
Picolinic Acid: Formed during hydrolysis reactions.
Applications De Recherche Scientifique
Ethyl picolinimidate dihydrochloride has diverse applications in scientific research, including:
Protein Chemistry: Used as a cross-linking agent to study protein interactions and structures.
Mass Spectrometry: Enhances the MALDI signal of peptides, improving protein identification by mass mapping.
Peptide Synthesis: Involved in the picolinamidination of amino groups in peptides.
Mécanisme D'action
The mechanism of action of ethyl picolinimidate dihydrochloride involves its ability to react with amino groups in peptides and proteins. This reaction forms stable cross-links, which are essential for studying protein structures and interactions. The compound targets the N-terminal amino group and the epsilon-amino group of lysine residues, leading to enhanced MALDI signals and improved protein identification.
Comparaison Avec Des Composés Similaires
Ethyl picolinimidate dihydrochloride can be compared with other similar compounds, such as:
Ethyl picolinimidate: A precursor in the synthesis of this compound.
Picolinic Acid: A related compound formed during hydrolysis reactions.
Triethyloxonium Tetrafluoroborate: Used in the synthesis of ethyl picolinimidate.
This compound is unique due to its specific applications in protein chemistry and mass spectrometry, where it provides significant enhancements in signal detection and protein identification.
Propriétés
Formule moléculaire |
C8H12Cl2N2O |
|---|---|
Poids moléculaire |
223.10 g/mol |
Nom IUPAC |
ethyl pyridine-2-carboximidate;dihydrochloride |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-2-11-8(9)7-5-3-4-6-10-7;;/h3-6,9H,2H2,1H3;2*1H |
Clé InChI |
RVOORFBXKBLTBD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)C1=CC=CC=N1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B15232973.png)
![Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15232978.png)

![(1S,5S)-2-azabicyclo[3.2.1]octane](/img/structure/B15232999.png)


![4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15233020.png)
![2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B15233024.png)


![(1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15233050.png)

